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3-Bromo-8-methylimidazo[1,2-a]pyridine

Cat. No.: B1336084
CAS No.: 866135-66-2
M. Wt: 211.06 g/mol
InChI Key: LPEITAUQQRNUAI-UHFFFAOYSA-N
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Description

The compound 3-Bromo-8-methylimidazo[1,2-a]pyridine belongs to the family of imidazo[1,2-a]pyridines, a class of nitrogen-containing fused heterocyclic compounds. Its structure consists of an imidazole (B134444) ring fused to a pyridine (B92270) ring, with a bromine atom at the 3-position and a methyl group at the 8-position.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Solid
CAS Number 135990-23-9

Note: Data sourced from publicly available chemical databases.

Fused bicyclic nitrogen heterocycles are organic compounds containing two joined rings where at least one atom in the ring structure is nitrogen. numberanalytics.com These structures are ubiquitous in nature and are central to the architecture of many biologically active molecules, including alkaloids, vitamins, and nucleic acids. nih.gov Their prevalence in pharmaceuticals is particularly noteworthy, with a significant percentage of FDA-approved drugs featuring a nitrogen-containing heterocyclic core. nih.gov

The significance of these scaffolds in organic synthesis stems from their versatile reactivity and their ability to serve as building blocks for more complex molecular architectures. eurekaselect.com In chemical biology, these compounds are instrumental as probes to investigate biological processes and as foundational structures for the design of new therapeutic agents. numberanalytics.com Their rigid frameworks often allow for specific three-dimensional orientations of functional groups, facilitating precise interactions with biological targets like enzymes and receptors. eurekaselect.com

The imidazo[1,2-a]pyridine (B132010) core is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for drug discovery. The unique electronic and structural features of the imidazo[1,2-a]pyridine system contribute to its versatility. This scaffold is present in a number of commercially available drugs, such as zolpidem, alpidem, and zolimidine. nih.govbenthamscience.com

The diverse biological activities associated with imidazo[1,2-a]pyridine derivatives are extensive, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. benthamscience.commdpi.com This broad spectrum of activity has spurred considerable research into the synthesis and functionalization of this heterocyclic system. rsc.orgrsc.org The development of novel synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed cross-couplings, has further expanded the chemical space accessible from this versatile core. mdpi.comresearchgate.net

Halogenated organic compounds, particularly aryl and heteroaryl bromides, are of paramount importance as synthetic intermediates. nih.gov The introduction of a halogen atom, such as bromine, onto the imidazo[1,2-a]pyridine scaffold provides a reactive "handle" for a wide array of chemical transformations. This strategic placement of a halogen allows for the subsequent introduction of various functional groups through well-established cross-coupling reactions.

For instance, the bromine atom in this compound can readily participate in reactions like Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the synthesis of complex and diverse libraries of imidazo[1,2-a]pyridine derivatives. The ability to selectively functionalize the C3-position is crucial for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov

The synthesis of 3-halo-substituted imidazo[1,2-a]pyridines has been a focus of methodological development. researchgate.net Efficient and regioselective halogenation methods are key to accessing these valuable building blocks. For example, transition-metal-free methods using reagents like sodium bromite (B1237846) have been developed for the C-H bromination of imidazo[1,2-a]pyridines. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B1336084 3-Bromo-8-methylimidazo[1,2-a]pyridine CAS No. 866135-66-2

Properties

IUPAC Name

3-bromo-8-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEITAUQQRNUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413980
Record name 3-bromo-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866135-66-2
Record name 3-Bromo-8-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866135-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Strategic Chemical Transformations of 3 Bromo 8 Methylimidazo 1,2 a Pyridine

Cross-Coupling Reactions Involving the C3-Bromine Substituent

The carbon-bromine bond at the C3 position is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These methodologies are pivotal for the structural diversification of the imidazo[1,2-a]pyridine (B132010) core.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of 3-bromoimidazo[1,2-a]pyridines. The Suzuki-Miyaura and Sonogashira couplings are particularly prominent, enabling the introduction of aryl, and alkynyl groups, respectively.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is a widely employed method for the synthesis of biaryl compounds. core.ac.uk For 3-bromoimidazo[1,2-a]pyridine (B1267429) derivatives, this reaction provides an efficient route to C3-arylated products. A variety of palladium catalysts and conditions have been developed to facilitate this transformation, often in aqueous media to promote green chemistry principles. core.ac.ukresearchgate.net

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Recent advancements have led to the development of copper-free and amine-free conditions, broadening the scope and applicability of this reaction. organic-chemistry.orgucsb.edu

The following table summarizes representative conditions for these cross-coupling reactions as applied to bromo-substituted nitrogen heterocycles, which are analogous to the reactivity expected for 3-bromo-8-methylimidazo[1,2-a]pyridine.

ReactionCatalyst SystemBaseSolventKey Features
Suzuki-MiyauraPd(OAc)2 with various phosphine (B1218219) ligands (e.g., XPhos)K3PO4, Cs2CO31,4-Dioxane, WaterHigh tolerance for functional groups; can be performed in aqueous media. nih.govmdpi.com
SonogashiraPdCl2(PPh3)2 / CuIEt3NTHFClassic conditions, effective for a wide range of substrates. soton.ac.uk
Copper-Free SonogashiraPdCl2(PPh3)2TBAFSolvent-freeAvoids copper-related side reactions like alkyne homocoupling. organic-chemistry.org

Direct C3-arylation of the imidazo[1,2-a]pyridine core can be challenging, often requiring harsh conditions. The presence of a bromine atom at the C3 position, as in this compound, provides a more reliable entry point for arylation via cross-coupling reactions. The Suzuki-Miyaura reaction stands out as a particularly effective method for this purpose. researchgate.net

Iron-catalyzed functionalization has also been explored for the synthesis of 3-aroylimidazo[1,2-a]pyridine derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes, proceeding through an aerobic oxidative cross-dehydrogenative coupling process. rsc.orgresearchgate.netnih.gov While not a direct arylation of a 3-bromo precursor, this highlights alternative strategies for introducing aryl-containing moieties at the C3 position.

The introduction of an alkynyl group at the C3 position is most commonly achieved through the Sonogashira coupling of 3-bromoimidazo[1,2-a]pyridines with terminal alkynes. researchgate.netscirp.org This reaction is highly valued for its ability to construct carbon-carbon bonds with high efficiency and stereospecificity. The resulting 3-alkynylimidazo[1,2-a]pyridines are versatile intermediates for further synthetic manipulations. A range of functionalized alkynes can be coupled with high efficiency, tolerating functional groups such as free alcohols and amines. soton.ac.uk

Palladium-catalyzed cross-coupling reactions also facilitate the introduction of phosphorus-containing functional groups onto the imidazo[1,2-a]pyridine scaffold. For instance, 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands have been synthesized through a sequence involving palladium-catalyzed phosphination. researchgate.netnih.govresearchgate.net This transformation typically involves the reaction of a halo-substituted imidazo[1,2-a]pyridine with a phosphine in the presence of a palladium catalyst. These phosphinated derivatives are of interest as ligands in catalysis.

Functionalization of the Imidazo[1,2-a]pyridine Core via Radical Pathways

Nucleophilic Substitution Reactions and Their Scope

Direct nucleophilic substitution of the bromine atom in this compound is generally not a favored reaction pathway. The imidazo[1,2-a]pyridine ring system is electron-rich, which disfavors nucleophilic attack on the ring. However, in specific cases, such as the reaction of 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine (B112217), a nucleophilic substitution occurs as part of a cyclization reaction to form the imidazo[1,2-a]pyrazine (B1224502) core. nih.govnih.gov This suggests that under appropriate conditions, particularly when the substitution is part of an intramolecular or highly activated process, the bromine atom can be displaced by a nucleophile.

Oxidative and Reductive Transformations of the Compound

The presence of both a bromine atom and a methyl group on the imidazo[1,2-a]pyridine core allows for a range of oxidative and reductive transformations, enabling the introduction of new functionalities and modifications of the existing ones.

Oxidative Transformations: While direct oxidation of the imidazo[1,2-a]pyridine ring often leads to complex mixtures, selective oxidation of the methyl group at the C8 position can be a valuable transformation. The oxidation of methyl groups on pyridine (B92270) and its derivatives to the corresponding carboxylic acids has been reported using various oxidizing agents. For instance, methylpyridines can be oxidized to pyridine carboxylic acids using a halogen oxidizing agent in the presence of water and actinic radiation. google.com Another approach involves the use of argentous sulfate (B86663) or argentous oxide, which oxidizes methyl groups on methylpyridines, leading to carboxylic acids that may subsequently decarboxylate. bme.hu A more direct method for the conversion of a methyl group to an aldehyde is the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and a halide source. researchgate.net

Reductive Transformations: The bromine atom at the C3 position is susceptible to reductive dehalogenation. Catalytic hydrogenation is a common and effective method for the reduction of aryl bromides. organic-chemistry.orgsci-hub.se This reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like sodium hypophosphite or formates. organic-chemistry.orgsci-hub.se The reduction of aryl bromides can often be achieved selectively in the presence of other functional groups. organic-chemistry.orgsci-hub.se

Table 1: Examples of Analogous Oxidative and Reductive Transformations

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-Bromo-2-nitrobenzoic acidH₂, 10% Pd/C, NaHCO₃, Methanol, RT, 1h2-Nitrobenzoic acid92 organic-chemistry.orgsci-hub.se
MethylpyridinesHalogen, H₂O, Actinic radiationPyridine carboxylic acids- google.com
MethylpyridinesArgentous sulfate or oxide, H₂O, elevated temp.Pyridine or lower methylpyridines- bme.hu
Methyl azaarenesI₂, DMSOAzaarene aldehydes- researchgate.net

Derivatization and Functionalization of the Methyl Group at the C8 Position

The methyl group at the C8 position of this compound serves as a handle for further derivatization, allowing for the introduction of a variety of functional groups and the extension of the molecular framework.

Free-Radical Bromination: A common strategy for the functionalization of benzylic methyl groups is free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). This reaction would lead to the formation of 3-bromo-8-(bromomethyl)imidazo[1,2-a]pyridine. The regioselectivity of bromination on dimethylpyridines suggests that the methyl group further away from the nitrogen atom is preferentially brominated. daneshyari.com

Nucleophilic Substitution: The resulting 8-(bromomethyl) derivative is a versatile intermediate for a range of nucleophilic substitution reactions. This allows for the introduction of various functional groups, including alcohols, ethers, amines, and nitriles. For example, reaction with hydroxide (B78521) would yield (3-bromoimidazo[1,2-a]pyridin-8-yl)methanol. Subsequent oxidation of this alcohol could provide the corresponding aldehyde or carboxylic acid.

Synthesis of Alcohol and Further Derivatives: The synthesis of alcohol derivatives on the imidazo[1,2-a]pyridine ring system has been reported. For instance, (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol (B3218091) was prepared by the reduction of the corresponding ethyl carboxylate with lithium aluminium hydride. chemicalbook.com A similar strategy could potentially be applied to a C8-carboxylate derivative if accessible. Once the alcohol is formed, it can be further transformed. For instance, it can be oxidized to an aldehyde, which can then undergo various reactions such as Wittig olefination or reductive amination.

Table 2: Potential Derivatization Reactions of the C8-Methyl Group

IntermediateReagents and ConditionsPotential Product
This compoundNBS, AIBN, CCl₄, reflux3-Bromo-8-(bromomethyl)imidazo[1,2-a]pyridine
3-Bromo-8-(bromomethyl)imidazo[1,2-a]pyridineNaOH(aq)(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol
3-Bromo-8-(bromomethyl)imidazo[1,2-a]pyridineNaCN, DMSO(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetonitrile
3-Bromo-8-(bromomethyl)imidazo[1,2-a]pyridineR-NH₂, baseN-Alkyl-(3-bromoimidazo[1,2-a]pyridin-8-yl)methanamine
(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanolPCC, CH₂Cl₂3-Bromo-8-formylimidazo[1,2-a]pyridine

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for mapping the carbon-hydrogen framework of a molecule. For 3-Bromo-8-methylimidazo[1,2-a]pyridine, both ¹H and ¹³C NMR analyses provide critical data for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the fused ring system and the methyl substituent.

A detailed analysis of the ¹H NMR spectrum shows a doublet at δ 7.97 ppm with a coupling constant of J = 6.8 Hz, corresponding to one proton. A singlet is observed at δ 7.59 ppm for another proton. Further downfield, a doublet at δ 7.01 ppm (J = 6.8 Hz) and a triplet at δ 6.83 ppm (J = 6.8 Hz) each account for one proton. The methyl group protons appear as a singlet at δ 2.63 ppm, integrating to three protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.97Doublet (d)6.81HAromatic CH
7.59Singlet (s)-1HAromatic CH
7.01Doublet (d)6.81HAromatic CH
6.83Triplet (t)6.81HAromatic CH
2.63Singlet (s)-3H-CH₃

¹³C NMR Spectroscopy: Complementing the proton data, the ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, provides insight into the carbon skeleton of the molecule. The spectrum for this compound exhibits eight distinct carbon signals. The chemical shifts for the carbon atoms are observed at δ 143.1, 139.5, 128.0, 122.8, 117.9, 112.8, 95.3, and 16.6 ppm. The signal at 16.6 ppm is characteristic of the methyl carbon.

Chemical Shift (δ) ppmAssignment
143.1Aromatic C
139.5Aromatic C
128.0Aromatic C
122.8Aromatic C
117.9Aromatic C
112.8Aromatic C
95.3Aromatic C
16.6-CH₃

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Time-of-Flight (ESI-TOF))

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation.

For this compound, ESI mass spectrometry yields a prominent peak at a mass-to-charge ratio (m/z) of 211. nih.gov This signal, with 100% relative abundance, corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound to be 210 g/mol for the neutral species. nih.gov The presence of the bromine atom would be further confirmed by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Techniquem/zRelative Abundance (%)Assignment
ESI-MS211100[M+H]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, shows several characteristic absorption bands.

Key absorptions are observed at 2929, 1566, 880, 767, and 682 cm⁻¹. nih.gov The band at 2929 cm⁻¹ can be attributed to C-H stretching vibrations of the methyl group and the aromatic ring. The absorption at 1566 cm⁻¹ is indicative of C=N and C=C stretching vibrations within the fused heterocyclic ring system. The bands in the fingerprint region (below 1500 cm⁻¹) at 880, 767, and 682 cm⁻¹ are characteristic of the substitution pattern on the aromatic rings and C-Br stretching vibrations.

Wavenumber (cm⁻¹)Assignment
2929C-H stretch (aromatic and methyl)
1566C=N/C=C stretch
880Aromatic C-H bend
767Aromatic C-H bend
682C-Br stretch

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

A review of the available scientific literature did not yield any specific X-ray crystallographic data for this compound. While the structures of related imidazo[1,2-a]pyridine (B132010) derivatives have been determined by single-crystal X-ray diffraction, the specific crystal structure of the title compound has not been reported in the searched databases. Therefore, detailed information on its solid-state conformation and packing remains to be elucidated.

Theoretical and Computational Investigations of 3 Bromo 8 Methylimidazo 1,2 a Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, DFT has been successfully employed to correlate theoretical data with experimental results, providing a deeper understanding of their chemical nature.

For instance, studies on related compounds like 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine have utilized the B3LYP basis set to achieve good agreement between the DFT-optimized structure and experimental data from X-ray crystallography mdpi.comnih.gov. These calculations form the foundation for more detailed electronic analyses.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor chemrxiv.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical hardness, and softness.

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In a DFT study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV mdpi.comnih.gov. The analysis revealed that the electron density in the HOMO was primarily located on the phenyl ring, while the LUMO showed a mixed character on the fused ring system mdpi.comnih.gov. For 3-Bromo-8-methylimidazo[1,2-a]pyridine, the HOMO is expected to have significant electron density on the imidazo[1,2-a]pyridine ring system, influenced by the electron-donating methyl group, while the LUMO would be distributed across the heterocyclic core, influenced by the electron-withdrawing bromine atom.

Table 1: Example FMO Parameters from a Related Imidazo[1,2-a]pyridine Derivative Note: Data for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. mdpi.comnih.gov

ParameterValue (eV)
EHOMO-6.215
ELUMO-1.872
Energy Gap (ΔE)4.343

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents areas of neutral potential protheragen.ai.

For this compound, the MEP map would be expected to show a negative potential (red) around the nitrogen atom of the pyridine (B92270) ring, making it a likely site for protonation and hydrogen bonding. The region around the bromine atom would exhibit a positive potential (a "sigma-hole"), making it a potential halogen bond donor. The hydrogen atoms of the methyl group and the aromatic rings would be associated with positive potential (blue), indicating their susceptibility to interaction with nucleophiles.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the definition of atoms and the bonds that connect them jussieu.frresearchgate.netresearchgate.net. This analysis identifies critical points in the electron density where the gradient is zero. Bond Critical Points (BCPs) found between two nuclei indicate the existence of a bond path, a line of maximum electron density linking them nih.gov.

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space rlavie.com. It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This method can distinguish between different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds): Appear as spikes at negative sign(λ₂)ρ(r) values.

Weak attractive interactions (e.g., van der Waals forces): Appear as spikes near sign(λ₂)ρ(r) = 0.

Strong repulsive interactions (e.g., steric clashes): Appear as spikes at positive sign(λ₂)ρ(r) values.

For this compound, an RDG analysis would visualize the van der Waals interactions across the planar ring system and could reveal potential weak intramolecular interactions involving the bromine and methyl substituents with adjacent parts of the molecule. This provides a more detailed picture of the subtle forces that govern the molecule's three-dimensional structure.

Molecular Dynamics Simulation Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of medicinal chemistry, MD simulations are frequently used to investigate the stability of a ligand bound to a biological target, such as a protein or enzyme. These simulations provide insights into the binding modes, conformational changes, and the key interactions that stabilize the ligand-receptor complex.

For the imidazo[1,2-a]pyridine scaffold, MD simulations have been performed on various analogues to validate docking results and assess their stability within enzyme active sites. For example, a 1.2 ns simulation of an imidazo[1,2-a]pyridine-3-carboxamide analogue complexed with pantothenate synthetase showed that the complex remained stable, confirming its potential as an inhibitor. The analysis of the root-mean-square deviation (RMSD) of the protein backbone and ligand over the simulation time is a key indicator of complex stability. While specific MD simulations for this compound are not publicly available, this technique would be essential in future studies to evaluate its interaction and stability with potential protein targets.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Relevance (ADMET) and Drug-likeness

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Imidazo[1,2-a]pyridine derivatives have been the subject of such in silico studies. Predictions for related compounds suggest that this scaffold generally possesses good oral bioavailability and can penetrate the blood-brain barrier rlavie.com. For this compound, predicted ADMET properties suggest it has the potential to be an orally active drug candidate.

Table 2: Predicted Physicochemical and ADMET Properties for this compound Note: These values are computationally predicted and serve as an estimation.

PropertyPredicted ValueLipinski's Rule of Five Guideline
Molecular FormulaC₈H₇BrN₂N/A
Molecular Weight211.06 g/mol ≤ 500
LogP (Lipophilicity)2.9≤ 5
Hydrogen Bond Donors0≤ 5
Hydrogen Bond Acceptors2≤ 10
Blood-Brain Barrier (BBB) PermeationPredicted to be highN/A
Gastrointestinal (GI) AbsorptionPredicted to be highN/A

Computational Elucidation of Reaction Mechanisms

Due to the synthetic importance of this compound as a building block in the development of new pharmaceutical agents and functional materials, understanding the mechanisms of its reactions is crucial for optimizing reaction conditions and designing novel transformations. While specific computational studies on the reaction mechanisms of this compound are not extensively available in the current literature, theoretical investigations of related imidazo[1,2-a]pyridine derivatives and analogous bromo-aromatic compounds provide significant insights.

A particularly relevant and widely employed transformation for 3-bromo-substituted heteroaromatics is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Density Functional Theory (DFT) has been instrumental in elucidating the intricate steps of this catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies on model systems, such as the cross-coupling of aryl bromides with boronic acids, have provided detailed energy profiles and geometries of intermediates and transition states.

Following oxidative addition, the resulting arylpalladium(II) halide complex undergoes transmetalation. In this step, the organic group from the organoboron reagent is transferred to the palladium center, and the halide is transferred to the boron atom. This process is typically facilitated by a base, which activates the boronic acid. DFT studies have explored different pathways for transmetalation, with the calculated energy barriers being sensitive to the nature of the base and solvent. researchgate.net

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple to form the new C-C bond, and the palladium(0) catalyst is regenerated. Computational investigations indicate that this step generally has a low activation energy and is highly exergonic. researchgate.net

While the precise energetic details will vary for this compound, the fundamental mechanistic steps elucidated through computational studies on analogous systems provide a robust framework for understanding its reactivity in Suzuki-Miyaura cross-coupling and other related palladium-catalyzed reactions.

Table 1: Representative Calculated Energy Barriers for Key Steps in a Model Suzuki-Miyaura Reaction

Mechanistic StepIntermediate/Transition StateCalculated ΔG‡ (kcal/mol)
Oxidative AdditionAr-X + Pd(0)L -> [TS] -> Ar-Pd(II)(X)L10-15
TransmetalationAr-Pd(II)(X)L + Ar'B(OH)3- -> [TS] -> Ar-Pd(II)(Ar')L5-10
Reductive EliminationAr-Pd(II)(Ar')L -> [TS] -> Ar-Ar' + Pd(0)L2-5

Note: The values presented in this table are representative and are based on DFT calculations for model aryl bromide systems. The actual energy barriers for this compound may differ.

Advanced Research Applications of 3 Bromo 8 Methylimidazo 1,2 a Pyridine

Applications in Medicinal Chemistry Research and Molecular Design

As a Key Precursor for the Synthesis of Novel Investigational Biologically Active Molecules

3-Bromo-8-methylimidazo[1,2-a]pyridine is a cornerstone building block for the synthesis of a multitude of more complex molecules under investigation for therapeutic applications. The carbon-bromine bond at the 3-position is readily functionalized, making it an ideal starting point for creating derivatives with diverse pharmacological profiles.

Synthetic chemists leverage this precursor in various reactions:

Suzuki-Miyaura Coupling: To form carbon-carbon bonds, attaching various aryl or heteroaryl groups.

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing a wide range of amine functionalities.

Sonogashira Coupling: To install alkyne groups, which can serve as handles for further modification or as key pharmacophoric elements.

Heck and Stille Couplings: For the introduction of other carbon-based substituents.

This synthetic versatility allows researchers to systematically modify the core structure to develop compounds for a wide range of diseases. For instance, derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been synthesized and investigated as potential anti-ulcer, nih.gov anti-inflammatory, nih.gov antiviral, and antiprotozoal agents. nih.gov The ability to easily diversify the C-3 position is critical in optimizing the potency, selectivity, and pharmacokinetic properties of these investigational molecules.

Role as a Scaffold in Target-Oriented Compound Libraries

In modern drug discovery, the generation of compound libraries for high-throughput screening is a fundamental strategy for identifying new lead compounds. This compound is an exemplary scaffold for constructing such target-oriented libraries. nih.govresearchgate.net Its rigid bicyclic core provides a well-defined three-dimensional orientation for the substituents that are introduced.

By using the 3-bromo position as an anchor point, chemists can perform parallel synthesis to create a large collection of related compounds where the group at C-3 is systematically varied. This approach, known as diversity-oriented synthesis, is highly efficient for exploring structure-activity relationships (SAR). nih.govresearchgate.net For example, a library of C-3 substituted imidazo[1,2-a]pyridines can be screened against a specific enzyme or receptor to identify the optimal substituent for binding and activity. This strategy has been instrumental in developing promising heterocyclic compounds for biological screening in the search for new therapeutic agents. nih.govresearchgate.net

Ligand Design for Specific Biomolecular Interactions (e.g., inhibition of protein-protein interactions)

The imidazo[1,2-a]pyridine scaffold is increasingly being used in the rational design of ligands that can modulate specific biological targets, including challenging ones like protein kinases and protein-protein interactions (PPIs). nih.govnih.gov The structure of this compound provides a robust starting point for creating inhibitors that can fit into well-defined binding pockets of proteins.

Researchers have successfully designed imidazo[1,2-a]pyridine derivatives as potent and selective inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases. nih.govresearchgate.net For example, derivatives have been developed as inhibitors of PI3Kα, Akt, DYRK1A, and CLK1. nih.govnih.govresearchgate.net In these designs, the core scaffold often serves to anchor the molecule in the ATP-binding site, while substituents introduced at the C-3 position can extend into adjacent pockets to enhance potency and selectivity. This approach has also been used to develop peptidomimetics that inhibit the Akt-mediated phosphorylation of its substrates, demonstrating the scaffold's utility in disrupting PPIs. nih.gov Furthermore, the related imidazo[1,2-a]pyrimidine (B1208166) scaffold has been explored for designing inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor. nih.gov

Investigational Studies in Antimicrobial Research

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has been identified as a promising source of novel antibacterial and antifungal compounds. researchgate.netnih.gov Derivatives synthesized from precursors like this compound have shown activity against a range of clinically relevant microbes.

Studies have demonstrated that certain 3-aminoimidazo[1,2-a]pyridine derivatives exhibit potent bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnajah.edu Other research has focused on developing analogs as antituberculosis agents, with some compounds showing significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. rsc.orgnih.gov The antifungal potential of this scaffold has also been explored, with derivatives showing inhibitory activity against pathogenic fungi like Candida albicans. scirp.org

Compound ClassTarget OrganismReported Activity (MIC/MBC)Reference
3-Amino-6-fluoroimidazo[1,2-a]pyridine derivativesEscherichia coliMIC: 15.625 µg/mL najah.edu
3-Amino-6-fluoroimidazo[1,2-a]pyridine derivativesStaphylococcus epidermidisMBC: 62.5 µg/mL najah.edu
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivativesCandida albicans (resistant strain)MIC: 41.98 µmol/L scirp.org
Imidazo[1,2-a]pyridine-3-amine derivativesStaphylococcus aureus (MRSA)Bacteriostatic Activity nih.gov
Imidazo[1,2-a]pyridine carboxamidesMycobacterium tuberculosisMIC90: 0.003 to 0.05 µM nih.gov

Investigational Studies in Anticancer Research

The imidazo[1,2-a]pyridine framework is a key structural component in a large number of molecules investigated for their anticancer properties. researchgate.netnih.govresearchgate.net The synthetic accessibility and ease of functionalization of precursors like this compound have facilitated the development of numerous derivatives with potent cytotoxic and cytostatic activities against various cancer cell lines. bohrium.comasianpubs.org

Research has shown that these compounds can exert their anticancer effects through multiple mechanisms, including:

Inhibition of Protein Kinases: As mentioned, many derivatives are designed as inhibitors of kinases like PI3Kα and Akt, which are central to cancer cell growth and survival signaling pathways. nih.gov

Induction of Apoptosis: Certain compounds have been shown to trigger programmed cell death in cancer cells by activating caspases and modulating apoptosis-related proteins like p53 and PARP. nih.govresearchgate.net

Cell Cycle Arrest: Some derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase. nih.gov

Covalent Inhibition: The scaffold has been successfully utilized to develop targeted covalent inhibitors against specific cancer-driving mutations, such as KRAS G12C. rsc.org

Compound TypeCancer Cell LineReported Activity (IC₅₀)Reference
Imidazo[1,2-a]pyridine linked 1,2,3-triazoleMCF-7 (Breast)2.55 µM bohrium.com
Imidazo[1,2-a]pyridine linked 1,2,3-triazoleHeLa (Cervical)3.89 µM bohrium.com
3-Aminoimidazole[1,2-α]pyridine derivative (Compound 12)HT-29 (Colon)4.15 µM nih.gov
Novel Imidazo[1,2-a]pyridine (IP-5)HCC1937 (Breast)45 µM nih.gov
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (Compound 13k)HCC827 (Lung)0.09 µM nih.gov

Investigational Studies in Neuropharmacological Research

The imidazo[1,2-a]pyridine scaffold is famously present in several drugs that act on the central nervous system (CNS). Marketed drugs like Zolpidem (an insomnia treatment) and Alpidem (an anxiolytic agent) validate the utility of this chemical class in neuropharmacology. nih.govresearchgate.net These drugs typically act as modulators of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. researchgate.net

The proven success of this scaffold makes this compound an attractive starting material for synthesizing novel CNS-active agents. Researchers can generate libraries of new derivatives to explore their potential as:

Novel anxiolytics or hypnotics with improved profiles.

Anticonvulsant agents for the treatment of epilepsy. researchgate.net

Ligands for other CNS targets, such as various neurotransmitter receptors and transporters, to investigate treatments for a range of neurological and psychiatric disorders.

The ability to fine-tune the structure by modifying the C-3 position allows for the optimization of properties crucial for CNS drugs, such as blood-brain barrier permeability and target receptor subtype selectivity.

Scaffold for Investigational Inhibitors of Amyloid Formation

The imidazo[1,2-a]pyridine framework, central to this compound, is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities. ijrpr.comnih.gov This has led to its investigation as a core component for designing inhibitors of amyloid-β (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. ijrpr.com While research has not focused specifically on the 3-bromo-8-methyl derivative, numerous related imidazo[1,2-a]pyridine compounds have been synthesized and evaluated for their potential to interfere with the formation of amyloid plaques. nih.gov

The therapeutic strategy involves designing molecules that can bind to Aβ aggregates, thereby inhibiting their growth and neurotoxic effects. ijrpr.com For instance, derivatives like IMPY (6-iodo-2-(4-diethylamino)phenylimidazo[1,2-a]pyridine) have shown a strong affinity for Aβ aggregates. ijrpr.com The core scaffold's structural versatility allows for the introduction of various substituents that can modulate binding affinity and pharmacokinetic properties. The bromine atom at the 3-position and the methyl group at the 8-position of the title compound offer sites for further chemical modification, enabling the creation of a library of diverse compounds for screening as potential anti-amyloid agents. This functionalization is crucial for optimizing interactions with the amyloidogenic proteins and improving efficacy.

Applications in Materials Science and Engineering

The inherent photophysical properties of the imidazo[1,2-a]pyridine core make it a highly attractive scaffold for the development of advanced functional materials.

Development of Novel Materials with Tailored Electronic and Optical Characteristics

Imidazo[1,2-a]pyridine derivatives are known for their significant electronic absorption and fluorescence properties, which stem from their π-conjugated bicyclic structure. ijrpr.com These properties can be precisely tuned by introducing different functional groups onto the scaffold. Electron-donating groups tend to enhance luminescence, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com This tunability allows for the rational design of materials with specific optical and electronic characteristics for applications in fields like optoelectronics and photocatalysis. ijrpr.comtandfonline.com

Research has shown that these compounds typically exhibit strong emission in the blue and violet regions of the electromagnetic spectrum. ijrpr.com V-shaped molecules incorporating two imidazo[1,2-a]pyridine units have been developed as bright deep-blue emitters, with their emission tunable from the near-UV to the deep-blue region while maintaining high color purity. nih.gov Donor-acceptor complexes formed between imidazo[1,2-a]pyridines and electron acceptors like tetracyanoethylene (B109619) have also been synthesized, resulting in new materials with intramolecular charge transfer properties and electrical conductivity. researchgate.net

Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives

Compound TypeEmission RangeQuantum Yield (ΦF)Key FeatureReference
π-expanded derivativesBlue light region0.22 - 0.61Designed for organic solar cells. ijrpr.com
V-shaped bis-Imidazo[1,2-a]pyridinesNear-UV to Deep-Blue0.17 - 0.51High color purity (CIE y ≤0.07). nih.gov
Fused Imidazopyridine Sensor464 nm (in CH3CN/H2O)0.37Used for ion detection. rsc.org
Imidazo[1,5-a]pyridine-anthracene528 nm (in hexane) to 586 nm (in acetonitrile)-Positive solvatochromism. tandfonline.com

Integration into Organic Electronics and Photonic Devices

The promising luminescent properties of imidazo[1,2-a]pyridine derivatives have led to their integration into organic electronic devices, particularly organic light-emitting diodes (OLEDs). nih.govmdpi.com The scaffold has been used as an electron acceptor to construct high-performance, deep-blue fluorescent emitters. nih.gov These materials have demonstrated outstanding thermal stability and high emission quantum yields. nih.gov

A key advantage observed in OLEDs based on these materials is their negligible efficiency roll-off, meaning they maintain high efficiency even at high brightness levels. nih.gov For example, a non-doped OLED using an imidazo[1,2-a]pyridine derivative achieved an external quantum efficiency (EQE) of up to 6.13% with deep-blue emission coordinates (CIE of (0.153, 0.078)). nih.gov Furthermore, these materials have proven effective as host materials for red phosphorescent dyes, achieving high EQEs of up to 20.8%. nih.gov The imidazo[1,2-a]pyridine core has also been incorporated into electron transport materials (ETMs) for OLEDs, demonstrating high electron mobility and contributing to devices with lower driving voltages and longer lifetimes. globethesis.com

Table 2: Performance of OLEDs Incorporating Imidazo[1,2-a]pyridine (IP) Derivatives

Device TypeEmitter/HostMax. External Quantum Efficiency (EQE)CIE Coordinates (x, y)Reference
Non-doped Deep-Blue OLEDIP-DPPI6.13%(0.153, 0.078) nih.gov
Doped Deep-Blue OLED40 wt% IP-PPI5.23% (at 10000 cd m-2)(0.154, 0.077) nih.gov
Red Phosphorescent OLEDIP-PPI Host20.8%- nih.gov
Non-doped Cyan OLEDGBY-1715.6%(0.23, 0.42) rsc.org
Non-doped Red OLEDGBY-1810.9%(0.59, 0.38) rsc.org

Exploration of Fluorescence Properties for Imaging Probes

The strong fluorescence of the imidazo[1,2-a]pyridine scaffold makes it an excellent candidate for developing fluorescent probes for chemical sensing and bioimaging. tandfonline.comresearchgate.net These probes can be designed to detect specific ions or molecules through changes in their fluorescence intensity ("turn-on" or "turn-off" responses).

A notable example is a fluorescent sensor based on a fused imidazo[1,2-a]pyridine scaffold designed for the detection of iron (Fe³⁺) and mercury (Hg²⁺) ions. rsc.org This probe exhibits a "turn-on" fluorescence response for Fe³⁺ and a "turn-off" response for Hg²⁺ with high selectivity and sensitivity in aqueous media. rsc.org The probe was successfully used for imaging these ions within living HeLa cells, demonstrating its practical utility in biological applications. rsc.org The limits of detection for this particular sensor were impressively low, estimated at 4.0 parts per billion (ppb) for Fe³⁺ and 1.0 ppb for Hg²⁺, highlighting the scaffold's potential for creating highly sensitive diagnostic tools. rsc.org

Applications in Catalysis Research as a Ligand or Scaffold Component

The synthesis of the imidazo[1,2-a]pyridine ring system itself often relies on transition-metal catalysis, which underscores the inherent ability of this scaffold to coordinate with metal centers. researchgate.netresearchgate.net Various methods employing copper, palladium, and gold catalysts have been developed to construct this heterocyclic core. nih.govthieme-connect.comnih.gov For instance, copper(I)-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes provide an efficient route to imidazo[1,2-a]pyridine derivatives. nih.govbio-conferences.org Similarly, palladium(II) catalysis can be used to form 3-vinylimidazo[1,2-a]pyridines through a proposed intermediate involving a palladium-carbene complex. thieme-connect.com

This affinity for transition metals suggests that this compound and its derivatives can be explored as ligands in organometallic chemistry. The nitrogen atoms in the bicyclic system can act as coordination sites for metal ions, forming stable complexes that could exhibit catalytic activity. By modifying the substituents on the ring, such as at the 3- and 8-positions, the electronic and steric properties of the resulting ligand can be fine-tuned. This allows for the systematic development of new catalysts for a wide range of organic transformations, from cross-coupling reactions to asymmetric synthesis. While the primary focus has been on the synthesis of the scaffold, its demonstrated interaction with various metal catalysts opens a promising avenue for its use as a component in novel catalytic systems. nih.govrsc.org

Future Research Trajectories and Emerging Paradigms for 3 Bromo 8 Methylimidazo 1,2 a Pyridine

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The pursuit of green and efficient chemical processes is paramount in modern synthetic chemistry. Future research on 3-Bromo-8-methylimidazo[1,2-a]pyridine will likely focus on moving beyond traditional synthetic routes to embrace more sustainable and atom-economical methodologies.

Current synthetic approaches often involve multi-step sequences or the use of stoichiometric halogen sources. rsc.org A key future trajectory will be the development of one-pot tandem reactions that combine cyclization and bromination. For instance, a metal-free approach using an oxidant like tert-butyl hydroperoxide (TBHP) can facilitate a tandem cyclization/bromination of a-bromoketones and 2-aminopyridines, offering a more streamlined and environmentally benign pathway. rsc.org

Multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction (GBBR), represent another cornerstone of sustainable synthesis due to their high atom economy and convergence. mdpi.comnih.gov Adapting MCRs to directly incorporate the bromo and methyl functionalities onto the imidazo[1,2-a]pyridine (B132010) scaffold would be a significant advancement. researchgate.net Furthermore, the use of green technologies and conditions will be critical. This includes employing microwave irradiation to accelerate reaction times and using environmentally friendly solvents like water or ethanol-water mixtures. researchgate.netnih.gov Iron-catalyzed reactions, which utilize an inexpensive and less toxic metal, also present a sustainable alternative to methods relying on precious metal catalysts. organic-chemistry.org

MethodologyKey FeaturesPotential Application
One-Pot Tandem Cyclization/BrominationMetal-free, base-free, high atom economy. rsc.orgDirect synthesis from 2-amino-3-methylpyridine (B33374) and a suitable ketone precursor.
Multi-Component Reactions (e.g., GBB-3CR)High overall yields, convergence, operational simplicity. mdpi.comnih.govRapid assembly of the core structure with inherent functional group diversity.
Microwave-Assisted SynthesisReduced reaction times, often improved yields, catalyst-free options. researchgate.netnih.govAccelerating key cyclization or functionalization steps under controlled conditions.
Iron CatalysisInexpensive, environmentally friendly catalyst, tolerates various functional groups. organic-chemistry.orgDevelopment of novel C-C or C-N bond formations on the scaffold.

Exploration of Novel and Undiscovered Chemical Transformations

The functional groups of this compound—specifically the reactive C-H bonds and the versatile C-Br bond—offer numerous opportunities for novel chemical transformations. Future research will aim to unlock new synthetic pathways to create a diverse library of derivatives.

A major area of exploration is the direct C-H functionalization of the imidazo[1,2-a]pyridine core. Visible light-induced photocatalysis has emerged as a powerful tool for this purpose, enabling reactions such as C3-alkoxycarbonylation and C3-thiocyanation. mdpi.com While the C3 position is already occupied by bromine in the target compound, these methods can be explored for functionalizing other positions or for developing novel transformations that displace the bromine atom.

Another promising avenue is the use of aerobic oxidative cross-dehydrogenative coupling processes. For example, iron(III) bromide (FeBr3) can catalyze the functionalization of imidazo[1,2-a]pyridines with aryl aldehydes, offering a direct way to install aroyl groups. rsc.org Applying such methods could lead to novel ketone derivatives of the 3-bromo-8-methyl scaffold. Furthermore, the development of three-component reactions, like the aza-Friedel–Crafts reaction, allows for the direct C3-alkylation of the core structure, a strategy that could be adapted for other positions on the ring system. nih.gov The existing C-Br bond is an ideal handle for classic palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl and alkynyl groups to further expand the molecular complexity. rsc.org

Integration of Advanced Computational Modeling for Precise Structure-Activity Relationship (SAR) Prediction

To guide the rational design of new derivatives of this compound with desired biological or material properties, the integration of advanced computational modeling is essential. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) have become indispensable tools in modern drug discovery. mdpi.commdpi.com

Future research will leverage these computational approaches to build predictive models for various biological targets. By generating CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models, researchers can identify the key structural features that govern biological activity. mdpi.com These models can provide contour maps that visualize how steric, electrostatic, and hydrophobic fields influence the potency of compounds, offering crucial insights for designing new molecules with enhanced activity. mdpi.com

For instance, SAR studies on imidazo[1,2-a]pyridine-8-carboxamides have successfully identified novel leads for antimycobacterial agents. nih.gov Similar computational studies focused on derivatives of this compound could accelerate the discovery of new therapeutic agents. researchgate.net Molecular docking simulations can further elucidate the binding modes of these compounds within the active sites of target proteins, while Density Functional Theory (DFT) can be used to analyze their electronic structures and verify experimental findings. nih.gov

Computational TechniquePrimary ApplicationExpected Outcome
3D-QSAR (CoMFA/CoMSIA)Predicting the biological activity of new derivatives. mdpi.comIdentification of key structural features required for high potency and selectivity.
Molecular DockingInvestigating ligand-receptor interactions at the atomic level. mdpi.comUnderstanding binding modes and guiding the design of compounds with improved affinity.
Density Functional Theory (DFT)Analyzing electronic structure and verifying molecular conformations. nih.govConfirmation of synthesized structures and prediction of reactivity.
Molecular Dynamics (MD) SimulationStudying the dynamic behavior of ligand-receptor complexes over time. mdpi.comAssessing the stability of binding interactions and conformational changes.

Expansion of Interdisciplinary Applications in Chemical Biology and Advanced Functional Materials

Beyond its potential in medicinal chemistry, the unique scaffold of this compound is well-suited for applications in the interdisciplinary fields of chemical biology and advanced functional materials.

In chemical biology, the imidazo[1,2-a]pyridine core can be incorporated into fluorescent probes. The synthesis of hybrids linking this scaffold with fluorescent moieties like coumarins has been reported, creating molecules with potential for biological imaging and sensing applications. researchgate.net The 3-bromo position serves as a convenient attachment point for linkers or biomolecules, enabling the development of targeted probes or activity-based probes to study biological systems.

In the realm of advanced materials, imidazo[1,2-a]pyridine derivatives have found use in the production of dispersed dyes and have applications in materials science. organic-chemistry.org The rigid, planar structure and tunable electronic properties of this scaffold make it an attractive building block for organic light-emitting diodes (OLEDs), sensors, and other functional materials. mdpi.com The bromine and methyl groups on this compound can be used to fine-tune the solid-state packing and photophysical properties of these materials. Furthermore, the scaffold has been noted for its industrial applications, including its potential use as a corrosion inhibitor. researchgate.net Exploring these non-pharmaceutical applications represents a significant trajectory for future research, leveraging the unique chemical properties of this versatile compound.

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-8-methylimidazo[1,2-a]pyridine?

The compound is typically synthesized via halogenation of pre-functionalized imidazo[1,2-a]pyridine scaffolds. A common approach involves treating polymer-bound 2-aminonicotinate with α-haloketones, followed by bromination at the 3-position using halogenating agents like NBS or Br₂ . Alternatively, solution-phase synthesis employs ethyl bromopyruvate and substituted diaminopyridines under reflux with NaHCO₃ in ethanol, achieving yields of ~65% . Key steps include regioselective bromination and purification via column chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity (e.g., chemical shifts for bromine-adjacent protons appear downfield at δ 7.5–8.5 ppm) .
  • HRMS (ESI) : Validates molecular weight (e.g., calculated [M+H]⁺ for C₈H₇BrN₂: 226.9784; observed: 226.9782) .
  • X-ray crystallography : Resolves structural ambiguities, such as planar imidazo[1,2-a]pyridine rings and hydrogen-bonding networks .

Advanced Research Questions

Q. How can regioselective bromination at the 3-position be optimized to avoid competing side reactions?

Regioselectivity depends on electronic and steric factors. For example:

  • Electron-donating groups (e.g., methyl at the 8-position) direct bromination to the 3-position due to increased electron density at reactive sites .
  • Solid-phase synthesis minimizes side reactions by immobilizing intermediates, improving purity .
  • Kinetic control : Lower temperatures (0–25°C) and dilute bromine solutions reduce over-halogenation .

Q. What strategies address contradictions in reported synthetic yields for brominated imidazo[1,2-a]pyridines?

Discrepancies arise from reaction conditions:

  • Catalyst choice : NaHCO₃ vs. stronger bases (e.g., K₂CO₃) alter protonation states and reaction rates .
  • Solvent effects : Ethanol vs. DMF may influence solubility and intermediate stability .
  • Scale : Milligram-scale reactions often report higher yields than gram-scale due to purification losses . Recommendation : Use design of experiments (DoE) to systematically vary parameters and identify optimal conditions.

Q. How can crystallographic data resolve ambiguities in molecular conformation for this compound derivatives?

Single-crystal X-ray diffraction reveals:

  • Planarity deviations : RMS deviations <0.024 Å indicate near-planar imidazo-pyridine cores .
  • Hydrogen bonding : N–H⋯N interactions stabilize crystal packing, critical for predicting solubility .
  • Polymorphism : Multiple independent molecules in asymmetric units (e.g., 3 in ) necessitate careful phase identification.

Methodological Challenges and Solutions

Q. What are the limitations of NMR in analyzing brominated imidazo[1,2-a]pyridines, and how can they be mitigated?

  • Limitations : Signal splitting due to quadrupolar bromine (¹H/¹³C) and overlapping peaks in crowded aromatic regions.
  • Solutions :
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and correlates protons/carbons .
  • Low-temperature NMR : Reduces dynamic effects, sharpening broad peaks .

Q. How can researchers design derivatives of this compound for targeted biological activity?

  • Rational design : Introduce pharmacophores (e.g., carboxamides, cyano groups) at positions 2 or 7 to enhance binding to targets like CDK inhibitors .
  • SAR studies : Compare IC₅₀ values of analogs (e.g., 8-methyl vs. 8-cyano derivatives) to identify critical substituents .
  • In silico modeling : Docking studies predict interactions with proteins (e.g., benzodiazepine receptors ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.